molecular formula C14H16O B13992545 5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one CAS No. 19634-95-8

5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one

Cat. No.: B13992545
CAS No.: 19634-95-8
M. Wt: 200.28 g/mol
InChI Key: RHJQPGUUNSNZJR-UHFFFAOYSA-N
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Description

5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one is a chemical compound with a complex structure that belongs to the class of phenanthrene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one typically involves multi-step organic reactions. One common method includes the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions using a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure the selective addition of hydrogen atoms to the desired positions on the phenanthrene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where phenanthrene derivatives are subjected to hydrogen gas in the presence of a suitable catalyst. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene core, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Fully saturated phenanthrene derivatives.

    Substitution: Halogenated phenanthrene derivatives.

Scientific Research Applications

5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound with a similar core structure but lacking the hexahydro configuration.

    1,2,3,4-tetrahydrophenanthrene: A partially hydrogenated derivative with fewer hydrogen atoms added.

    9,10-dihydrophenanthrene: Another partially hydrogenated derivative with hydrogen atoms added at different positions.

Uniqueness

5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one is unique due to its specific hexahydro configuration, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

19634-95-8

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one

InChI

InChI=1S/C14H16O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-2,5-6,12-13H,3-4,7-9H2

InChI Key

RHJQPGUUNSNZJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)CC3=CC=CC=C23

Origin of Product

United States

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